molecular formula C18H28BNO4 B568054 tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1256360-04-9

tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B568054
M. Wt: 333.235
InChI Key: YNSJUGFYOGEXHY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds are not detailed in the retrieved sources . Therefore, the specific chemical reactions of “tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” cannot be provided.

Scientific Research Applications

Synthesis and Intermediate Uses in Organic Chemistry

tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate serves as an important intermediate in the synthesis of complex molecules. Its use has been demonstrated in the synthesis of biologically active compounds like crizotinib through multistep processes, highlighting its role in facilitating reactions within organic synthesis. This compound's synthesis involves starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its versatility in creating structurally diverse molecules (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).

Role in Polymer Chemistry

The compound is utilized in the polymer chemistry domain, particularly in the synthesis of bright, emission-tuned nanoparticles and heterodifunctional polyfluorenes. These applications demonstrate the compound's significance in creating materials with unique optical properties, such as high fluorescence quantum yields, which are crucial for various technological applications. The synthesis process involves Suzuki-Miyaura chain-growth polymerization and highlights the compound's role in producing materials with specific end-functionalizations for targeted applications (Christoph S. Fischer, M. Baier, S. Mecking, 2013).

Crystal Structure and Physicochemical Properties Analysis

The detailed study of tert-butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate's crystal structure and physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, is significant in understanding its behavior in various chemical environments. This understanding is crucial for designing molecules with desired reactivity and stability, demonstrating the compound's role in facilitating the development of new chemical entities with optimized properties (W. Ye, D. M. Chen, Q. Wu, Y. Chen, D. -. Yang, T. Liao, Z. Zhou, 2021).

Antioxidant Synthesis and Evaluation

Future Directions

The future directions for the research and application of similar compounds are not detailed in the retrieved sources . Therefore, the future directions for “tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” cannot be provided.

properties

IUPAC Name

tert-butyl N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-12-11-13(20-15(21)22-16(2,3)4)9-10-14(12)19-23-17(5,6)18(7,8)24-19/h9-11H,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSJUGFYOGEXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682325
Record name tert-Butyl [3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS RN

1256360-04-9
Record name Carbamic acid, N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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